molecular formula C10H7F2O6P B1670568 DiFMUP CAS No. 214491-43-7

DiFMUP

Cat. No. B1670568
M. Wt: 292.13 g/mol
InChI Key: DZANYXOTJVLAEE-UHFFFAOYSA-N
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Description

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) is a fluorinated 4-methylumbelliferyl phosphate (MUP) derivative . It has a lower pKa than that of MUP, making DiFMUP an excellent substrate for continuously assaying acid phosphatases at low pH . The reaction product of DiFMUP has excitation/emission maxima of approximately 358/450 nm .

Scientific Research Applications

Characterization of Protein Tyrosine Phosphatases

DiFMUP, or 6,8-difluoro-4-methylumbiliferyl phosphate, has been effectively utilized for the detection of serine and threonine phosphatase activities. A significant application of DiFMUP is in characterizing protein tyrosine phosphatases (PTPs), which are critical for various cellular functions. DiFMUP provides a method for screening PTP inhibitors, offering kinetic and inhibitor constants comparable to other substrates. Its use in this context facilitates fast and accurate investigations of small-molecule inhibitors, enhancing our understanding of PTPs in cellular processes (Welte et al., 2005).

Imaging of Alkaline Phosphatase Activity in Bone Tissue

DiFMUP has been employed in the quantitative molecular imaging of bone cell activity. Specifically, it's used for imaging the osteoblast enzyme alkaline phosphatase (ALP) using 19Flourine magnetic resonance spectroscopic imaging (19FMRSI). This approach allows for the non-invasive imaging of ALP concentration and activity in bone, highlighting the potential of DiFMUP in preclinical and clinical applications related to bone formation and health (Gade et al., 2011).

Biomolecule Capture and Separation Using Microfluidic Devices

DiFMUP has found applications in biotechnology, particularly in the capture and separation of biomolecules using microfluidic devices. This research demonstrated the efficiency of using magnetic beads and DiFMUP in microchips for enzymatic reactions. The ability to capture and separate biomolecules like enzymes without an external flow device showcases the versatility of DiFMUP in simplifying and enhancing bioassays (Wang et al., 2013).

Discovery of New Tyrosine Phosphatase Inhibitors

In drug development, DiFMUP has been used in a microfluidics-based mobility shift assay to discover new inhibitors for protein tyrosine phosphatases, a class of signaling targets for various therapeutic areas. Comparisons between DiFMUP assays and mobility shift assays with specific phosphopeptides were made, showing that while most potent scaffolds found with the DiFMUP assay were confirmed in the mobility shift format, the latter led to the identification of previously unidentified chemical scaffolds with improved druglike properties (Perrin et al., 2006).

properties

IUPAC Name

(6,8-difluoro-4-methyl-2-oxochromen-7-yl) dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2O6P/c1-4-2-7(13)17-9-5(4)3-6(11)10(8(9)12)18-19(14,15)16/h2-3H,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZANYXOTJVLAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C(C(=C(C=C12)F)OP(=O)(O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101261252
Record name 6,8-Difluoro-4-methylumbelliferyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DiFMUP

CAS RN

214491-43-7
Record name 6,8-Difluoro-4-methylumbelliferyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214491-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Difluoro-4-methylumbelliferyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,170
Citations
KR Gee, WC Sun, MK Bhalgat, RH Upson… - Analytical …, 1999 - Elsevier
… -4-methylumbelliferyl phosphate (DiFMUP), was … DiFMUP yielded fluorescence signals that were more than 10-fold higher than those of 4-methylumbelliferyl phosphate (MUP). DiFMUP …
Number of citations: 220 www.sciencedirect.com
TP Gade, MW Motley, BJ Beattie, R Bhakta… - PLoS …, 2011 - journals.plos.org
… FMRS revealed a two-peak spectrum representing DiFMUP with an associated chemical shift for the hydrolysis product. Activation of DiFMUP by ALP yielded a characteristic …
Number of citations: 29 journals.plos.org
L Lin, L Lu, C Yuan, A Wang, M Zhu, X Fu… - Bioorganic & Medicinal …, 2021 - Elsevier
Increasing evidences demonstrated that PRL-3 was associated with metastatic potential in a variety of cancers including CRC, gastric cancer, ovarian cancer and so on. PRL-3 knock …
Number of citations: 6 www.sciencedirect.com
S Welte, KH Baringhaus, W Schmider, G Müller… - Analytical …, 2005 - Elsevier
… -4-methylumbiliferyl phosphate (DIFMUP) has been widely used for … The measured kinetic and inhibitor constants for DIFMUP … Here we discuss the use of DIFMUP in the kinetic analysis …
Number of citations: 88 www.sciencedirect.com
J Wang, K Morabito, T Erkers, A Tripathi - Analyst, 2013 - pubs.rsc.org
… % of DiFMUP to DiFMU within 15 minutes. Our separation assay showed effective separation of AP from DiFMUP … The leftover unbound AP in W1 converted 100% of DiFMUP within 10 …
Number of citations: 17 pubs.rsc.org
D Perrin, C Frémaux, D Besson, WH Sauer, A Scheer - SLAS Discovery, 2006 - Elsevier
… -4-methylumbelliferyl phosphate (DiFMUP) in our hands led to … -by-side comparison between the DiFMUP assay and a chip… comparable for both the DiFMUP and mobility shift assays. …
Number of citations: 27 www.sciencedirect.com
C Pastula, I Johnson, JM Beechem… - … chemistry & high …, 2003 - ingentaconnect.com
… Results demonstrated that the fluorinated coumarin DiFMUP is the most sensitive substrate … LAR, CD-45, and PTP-1B all rapidly hydrolyze DiFMUP in the tyrosine phosphatase assay. …
Number of citations: 24 www.ingentaconnect.com
X SHEN, L SUN, J Ming, Z LI, Z ZHAO, Q LI… - Chemical Research in …, 2006 - Elsevier
… by the use of DiFMUP was developed, which studied the acceptance of DiFMUP by other PTPs. … Our results suggest that the DiFMUP assay should be useful for the development of high-…
Number of citations: 3 www.sciencedirect.com
VP Iordanov, BP Iliev, A Bossche, J Bastemeijer… - 2004 - ieeexplore.ieee.org
… 6 depicts the activity of the enzyme PTP1B using molecular probes DiFMUP, which … DiFMU, resulting from the reaction between the enzyme PTP1B and the molecular probes DiFMUP. …
Number of citations: 8 ieeexplore.ieee.org
RP Stevens, V Solodushko, VV Pastukh… - A60. LET'S MEET AT …, 2023 - atsjournals.org
… activity assay was performed with the substrate DiFMUP. Results: A bioinformatic analysis … activity when exposed to the substrate DiFMUP. Conclusion: The PPM1B sequence has the …
Number of citations: 0 www.atsjournals.org

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